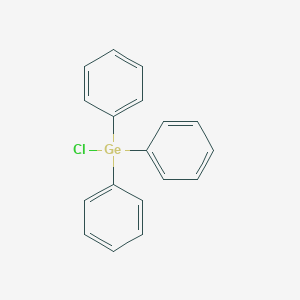

Triphenylgermanium chloride

Descripción

Historical Context and Evolution of Triphenylgermanium Chemistry

The journey of organogermanium chemistry began shortly after the discovery of germanium itself. In 1869, Dmitri Mendeleev predicted the existence of an element he named "eka-silicon," which would fill a gap in the carbon group of his periodic table. wikipedia.org This prediction was realized in 1886 when Clemens Winkler, a German chemist, isolated the element from the mineral argyrodite and named it germanium. wikipedia.orgchemistrycool.com Just a year later, in 1887, Winkler synthesized the first organogermanium compound, tetraethylgermane. wikipedia.orgscribd.com

While the foundation was laid in the late 19th century, the exploration of more complex organogermanium compounds, such as those containing aryl groups, evolved over the following decades. The synthesis of triphenylgermanium derivatives marked a significant advancement in the field. A key method for creating these compounds involves the reaction of a halogenated germanium compound with a Grignard reagent. acs.org Specifically, triphenylgermanium bromide was prepared by the action of a Grignard reagent on germanium tetrabromide, and this bromide could then be used to synthesize other triphenylgermanium compounds. acs.org This laid the groundwork for the synthesis and study of triphenylgermanium chloride and its subsequent use in expanding the library of organogermanium molecules.

Significance of this compound as a Synthetic Precursor

This compound is a versatile and crucial precursor in the synthesis of a wide range of organogermanium compounds. Its reactivity stems from the polar germanium-chlorine bond, which allows for the facile substitution of the chloride ion by various nucleophiles. This property has been extensively utilized to introduce a plethora of functional groups to the triphenylgermyl moiety.

One of the most common applications of this compound is in the formation of new carbon-germanium bonds. It readily reacts with organolithium or Grignard reagents to attach different alkyl or aryl groups to the germanium atom. acs.org

Furthermore, this compound is employed in the synthesis of compounds containing germanium bonded to other heteroatoms. For instance, it reacts with:

Dithiocarbamates to form triphenylgermanium dithiocarbamates. jlu.edu.cn

Alkynyl or alkenyl phosphonic acids to yield triphenylgermanium derivatives of these acids. researchgate.net

Sodium triphenylgermanide , which can then be used to create more complex organogermanium structures. acs.org

The hydrolysis of this compound leads to the formation of triphenylgermanol (B11951444), another important synthetic intermediate.

Comparative Analysis within Group 14 Organometallic Halides

This compound occupies a fascinating position within the Group 14 organometallic halides, which also include triphenylsilyl chloride and triphenyltin (B1233371) chloride. The chemical and physical properties of these compounds exhibit clear trends as one moves down the group, reflecting the changes in the central atom's size, electronegativity, and the nature of the metal-carbon and metal-halogen bonds.

| Property | Triphenylsilyl Chloride | This compound | Triphenyltin Chloride |

| Formula | (C₆H₅)₃SiCl | (C₆H₅)₃GeCl | (C₆H₅)₃SnCl |

| Molar Mass ( g/mol ) | 294.86 | 339.40 sigmaaldrich.com | 385.47 nih.gov |

| Melting Point (°C) | 88-90 | 114-115 sigmaaldrich.com | 104-106 nih.gov |

| Boiling Point (°C) | 378 | 285 (at 12 mmHg) sigmaaldrich.com | 240 nih.gov |

The bond lengths and bond dissociation energies of the central metal to chlorine (M-Cl) and the central metal to the phenyl carbon (M-C) are critical in understanding the reactivity of these compounds.

| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |

| Si-Cl | 202 | 381 |

| Ge-Cl | 210 | 349 |

| Sn-Cl | 233 | 323 |

| Si-C | 185 | 318 |

| Ge-C | 195 | 238 |

| Sn-C | 216 | 192 |

| Data compiled from various sources. wiredchemist.com |

As we descend Group 14 from silicon to tin, the M-Cl and M-C bonds become longer and weaker. This trend is attributed to the increasing atomic size and decreasing electronegativity of the central atom, leading to less effective orbital overlap. Consequently, the reactivity of the M-Cl bond towards nucleophilic substitution generally increases down the group. Triphenyltin chloride is typically more reactive than this compound, which in turn is more reactive than triphenylsilyl chloride under similar conditions.

Structure

2D Structure

Propiedades

IUPAC Name |

chloro(triphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQMBYVVEVFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061831 | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-24-0 | |

| Record name | Chlorotriphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylchlorogermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylgermanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triphenylgermanium Chloride

Classical Synthesis Routes

The traditional methods for synthesizing triphenylgermanium chloride heavily rely on the use of highly reactive organometallic reagents.

Grignard Reagent-Mediated Alkylation of Germanium Tetrachloride

A common and well-established method for the synthesis of this compound involves the reaction of germanium tetrachloride (GeCl₄) with a Grignard reagent, specifically phenylmagnesium bromide (C₆H₅MgBr). smolecule.comvulcanchem.com This reaction proceeds via a nucleophilic substitution pathway where the phenyl groups from the Grignard reagent displace the chloride ions on the germanium center.

This method is effective for producing this compound. smolecule.com However, the reaction requires careful control of stoichiometry to prevent the formation of the fully substituted product, tetraphenylgermane (B86223) ((C₆H₅)₄Ge). The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is essential to stabilize the Grignard reagent. libretexts.org

Table 1: Reaction Parameters for Grignard-based Synthesis

| Parameter | Details |

|---|---|

| Reactants | Germanium tetrachloride, Phenylmagnesium bromide |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) |

| Reaction Type | Nucleophilic Substitution |

| Key Consideration | Stoichiometric control to avoid over-alkylation |

Organolithium Reagent-Based Approaches

Similar to Grignard reagents, organolithium reagents, such as phenyllithium (B1222949) (C₆H₅Li), are powerful nucleophiles used in the synthesis of organogermanium compounds. mt.com Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction rates. wikipedia.org

The synthesis using phenyllithium follows a similar substitution mechanism: 3 C₆H₅Li + GeCl₄ → (C₆H₅)₃GeCl + 3 LiCl

The high reactivity of organolithium reagents necessitates careful temperature control, often requiring very low temperatures to manage the reaction's exothermicity and prevent side reactions. uniurb.it The choice of solvent, typically a hydrocarbon such as pentane (B18724) or hexane, is also a critical factor in the success of the synthesis. libretexts.org

Table 2: Comparison of Grignard and Organolithium Reagents

| Feature | Grignard Reagents (e.g., C₆H₅MgBr) | Organolithium Reagents (e.g., C₆H₅Li) |

|---|---|---|

| Reactivity | Less reactive | More reactive, stronger bases mt.com |

| Solvent | Ethereal (e.g., Diethyl ether, THF) libretexts.org | Hydrocarbon (e.g., Pentane, Hexane) libretexts.org |

| Side Reactions | Less prone to certain side reactions | Can be more prone to side reactions due to higher basicity |

| Handling | Requires anhydrous conditions | Highly reactive, often pyrophoric, requires stringent anhydrous and inert atmosphere techniques wikipedia.org |

Advanced and Sustainable Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound.

Solvent-Free Synthetic Methodologies

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, thereby minimizing environmental pollution and waste generation. zenodo.orgijrap.net These reactions are often facilitated by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat reactants. zenodo.org For the synthesis of this compound, solvent-free conditions can potentially lead to higher yields and reduced environmental impact. smolecule.com This approach often involves the direct reaction of the starting materials under controlled temperature, which can enhance reaction efficiency. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. scielo.org.mx This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. biotage.co.jpnih.gov The application of microwave irradiation to the synthesis of organogermanium compounds, including this compound, has been explored. scispace.com The rapid and uniform heating provided by microwaves can lead to a more efficient and selective reaction process. scielo.org.mx

Table 3: Advantages of Advanced Synthesis Techniques

| Technique | Key Advantages |

|---|---|

| Solvent-Free Synthesis | Reduced environmental impact, minimized waste, potential for higher efficiency. zenodo.orgnih.gov |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, increased yields, enhanced reaction selectivity. biotage.co.jpnih.gov |

Reactivity and Mechanistic Investigations of Triphenylgermanium Chloride

Reactions at the Germanium-Chlorine Bond

The primary site of reactivity in triphenylgermanium chloride is the Ge-Cl bond. This bond readily undergoes nucleophilic attack, leading to the substitution of the chloride ion and the formation of new bonds between germanium and other atoms, such as oxygen or nitrogen.

Hydrolysis and Condensation Reactions to TriphenylgermanolCurrent time information in Bangalore, IN.

In the presence of water, this compound undergoes hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the germanium center, leading to the displacement of the chloride ion. The initial product is triphenylgermanol (B11951444) (Ph₃GeOH), and hydrochloric acid is formed as a byproduct. smolecule.com This reaction demonstrates the compound's sensitivity to aqueous conditions. smolecule.comchemicalbook.com The resulting triphenylgermanol is a key intermediate that can undergo further condensation reactions.

Nucleophilic Substitution Reactions with Oxygen-Containing Ligands

This compound reacts with a variety of oxygen-containing nucleophiles, leading to the formation of new Ge-O bonds. These reactions are fundamental in creating diverse organogermanium structures.

The reaction of this compound with dicarboxylic acids or their salts results in the formation of bis(triphenylgermanium) dicarboxylates. smolecule.comsioc-journal.cn In these reactions, two molecules of this compound typically react with one molecule of a dicarboxylic acid, leading to the substitution of the chlorine atoms and the formation of ester-like linkages. jlu.edu.cn A study reported the synthesis of twelve new bis(triphenylgermanium) dicarboxylates through the reaction of this compound with dicarboxylates. sioc-journal.cn Infrared (IR) spectra of these compounds indicated that the carboxyl groups act as monodentate ligands. sioc-journal.cn

Table 1: Examples of Synthesized Bis(triphenylgermanium) Dicarboxylates

| Dicarboxylic Acid Used | Resulting Compound Formula |

|---|---|

| Succinic Acid | (Ph₃GeOOCCH₂)₂ |

| Adipic Acid | Ph₃GeOOC(CH₂)₄COOGePh₃ |

| Phthalic Acid | o-C₆H₄(COOGePh₃)₂ |

This table is illustrative and based on the general reaction described in the sources.

This compound reacts with phenoxides, such as sodium pentachlorophenoxide, in a nucleophilic substitution reaction. The phenoxide ion displaces the chloride from the germanium center to form triphenylgermanium pentachlorophenoxide. asianpubs.org This resulting compound can further react with other molecules like carbon disulfide (CS₂) and sulfur dioxide (SO₂). asianpubs.org For instance, the reaction with CS₂ yields S-triphenylgermanium-O-pentachlorophenyldithiocarbonate, while the reaction with SO₂ produces pentachlorophenyltriphenylgermanium sulphite. asianpubs.org

Triphenylgermanium hydroperoxide can be synthesized by the reaction of this compound with hydrogen peroxide. wikipedia.orgresearchgate.net This synthesis is typically carried out in the presence of a base, which facilitates the nucleophilic attack of the hydroperoxide group on the germanium atom. wikipedia.org The resulting triphenylgermanium hydroperoxide has been characterized by single-crystal X-ray analysis, which revealed stabilization through hydrogen bonding. researchgate.netacs.org These hydroperoxo complexes are noted for their reactivity; for example, they can react with this compound to form a dinuclear peroxo-bridged germanium complex, demonstrating the higher reactivity of the hydroperoxo moiety. researchgate.netresearchgate.net

Table 2: Characterization Data for Triphenylgermanium Hydroperoxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆GeO₂ |

| H-bond Energy (DFT Calc.) | 63.6 and 65 kJ mol⁻¹ |

Data compiled from DFT calculations and structural analysis mentioned in sources researchgate.net.

Reactions with Phenoxides (e.g., Pentachlorophenoxides)

Nucleophilic Substitution Reactions with Nitrogen-Containing Ligands

The Ge-Cl bond in this compound is also reactive towards nitrogen-containing ligands. These reactions have been used to synthesize a variety of organogermanium(IV) complexes. researchgate.netresearchgate.net For example, this compound reacts with the sodium salt of sulfonamide imines and heterocyclic benzothiazolines to yield new organogermanium compounds. researchgate.netresearchgate.net In these reactions, the nitrogen atom of the ligand acts as a nucleophile, displacing the chloride ion. researchgate.net The resulting complexes often exhibit a trigonal bipyramidal geometry around the germanium atom. researchgate.netresearchgate.net Reactions have also been carried out with ketimines, where coordination occurs through the azomethine nitrogen atom. researchgate.net Similarly, using pyridine (B92270) as a solvent and base facilitates reactions with thiols, preventing side reactions and allowing for the isolation of the desired S-substituted product. cdnsciencepub.commasterorganicchemistry.com

Reactions with Ketimines and Related Ligands

This compound serves as a key precursor in the synthesis of various organogermanium(IV) complexes through reactions with ketimines. researchgate.net These syntheses are typically performed using a 1:1 molar ratio of the reactants. researchgate.net Methodologies for these reactions include both traditional heating and modern microwave irradiation techniques, the latter of which can offer advantages such as reduced reaction times and improved product purity. researchgate.netresearchgate.net The structural confirmation of the resulting complexes relies on a range of analytical methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and the determination of melting points, all of which help to confirm the coordination of the ketimine ligand to the central germanium atom. researchgate.net

Illustrative examples include the reaction of this compound with newly synthesized ketimines, such as the semicarbazone and thiosemicarbazone derivatives of 2-hydroxy-N-phenylbenzamide. researchgate.net The organogermanium(IV) complexes formed in these reactions have been successfully synthesized and characterized, confirming the coordination of the ketimines to the germanium center. researchgate.net In a similar vein, this compound has been reacted with ketimines derived from sulfonamides, like salicylanilide (B1680751) sulfapyridine, to yield complexes that have been thoroughly characterized by elemental analysis, as well as IR and NMR spectroscopy. researchgate.net

Nucleophilic Substitution Reactions with Sulfur-Containing Ligands

The synthesis of a variety of organogermanium thiol derivatives utilizes this compound as a starting material. A prevalent synthetic route is the reaction of this compound with dithiocarbamates. jlu.edu.cn For instance, a series of triphenylgermanium dithiocarbamates has been prepared through the reaction of this compound with the corresponding dithiocarbamates in dichloromethane. jlu.edu.cn The molecular structures of these products have been elucidated and confirmed through elemental analysis, IR, ¹H NMR, UV, and mass spectrometry. jlu.edu.cn

Triphenylgermanethiol, (C₆H₅)₃GeSH, is another significant derivative that has been synthesized and its chemical reactivity explored. cdnsciencepub.com When pyridine is used as the solvent, triphenylgermanethiol undergoes facile reaction with a range of halides (RX) to afford the corresponding S-substituted derivatives, (C₆H₅)₃GeSR, in high yields. cdnsciencepub.com Conversely, the reaction of triphenylgermanethiol with reagents such as benzoyl chloride, in the absence of a base like pyridine, can result in the formation of bis-triphenylgermanium sulfide (B99878) and hydrogen sulfide. cdnsciencepub.com

The following table provides a summary of the synthesis of selected triphenylgermanium thiol derivatives.

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| This compound | Dithiocarbamates | Triphenylgermanium dithiocarbamates | jlu.edu.cn |

| Triphenylgermanethiol | Alkyl/Aryl Halides (in pyridine) | (C₆H₅)₃GeSR | cdnsciencepub.com |

Nucleophilic Substitution Reactions with Phosphorus-Containing Ligands

This compound is a valuable reagent for the synthesis of triphenylgermanium derivatives of a variety of organophosphorus compounds. smolecule.com A prominent example of this is its reaction with phosphonic acids, which yields triphenylgermanium derivatives of unsaturated alkylphosphonic acids. smolecule.comresearchgate.net These reactions generally proceed via the substitution of the acidic proton of the phosphonic acid with the triphenylgermyl moiety. The resulting compounds have been characterized using elemental analysis, as well as IR and ¹H NMR spectroscopy. jlu.edu.cn

The reaction between this compound and sodium 2-phosphaethynolate (Na[OCP]) provides a pathway to the phosphaketene Ph₃Ge–P=C=O. ebin.pubethz.chethz.ch This synthesis is of considerable interest as it offers access to a stable phosphaketene derivative. The structure of this compound has been unequivocally confirmed through various spectroscopic techniques, including ³¹P NMR and ¹³C NMR spectroscopy, as well as IR spectroscopy. ebin.pub

The chemical reactivity of Ph₃Ge–P=C=O has been the subject of further investigation. For example, its reaction with N-heterocyclic carbenes (NHCs) results in the formation of NHC–phosphaketene adducts. nih.govacs.org Upon heating, these adducts can undergo a decarbonylation reaction to produce NHC–phosphinidene complexes. nih.govresearchgate.net

The table below details key spectroscopic data for Ph₃Ge–P=C=O.

| Spectroscopic Data | Value | Reference(s) |

| ³¹P NMR (δ, ppm) | -344.0 | ebin.pub |

| ¹³C{¹H} NMR (δ, ppm) for CO | 182.5 | ebin.pub |

| IR (νCO, cm⁻¹) | 1954 | ebin.pub |

Formation of Triphenylgermanium Derivatives of Organophosphorus Compounds

Reactions with Other Heteroatom Nucleophiles (e.g., Selenium)

This compound can undergo nucleophilic substitution reactions with selenium-containing nucleophiles, leading to the formation of compounds featuring a Ge-Se bond. A representative example is the synthesis of benzoylselanyl-triphenylgermyl, which is achieved through the reaction of this compound with benzoylselenol. evitachem.com This reaction is typically conducted under an inert atmosphere in a solvent such as tetrahydrofuran (B95107) and at low temperatures to effectively control the reactivity. evitachem.com The resulting product, which contains a germanium-selenium bond, has been characterized by its molecular formula and mass. evitachem.com

The following table summarizes the synthesis of a triphenylgermanium selenium derivative.

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Reference(s) |

| This compound | Benzoylselenol | Benzoylselanyl-triphenylgermyl | Tetrahydrofuran | Inert atmosphere, low temperature | evitachem.com |

Organometallic Reactions and Bond Transformations

This compound serves as a versatile precursor in a variety of organometallic reactions, facilitating the formation of new bonds and the synthesis of complex molecules. Its reactivity is centered around the germanium-chlorine bond, which can be readily cleaved to allow for the introduction of new functional groups.

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, the direct use of this compound in such reactions is not as extensively documented as that of other organometallic reagents like organoborons (Suzuki coupling), organozincs (Negishi coupling), or organotins (Stille coupling). nih.govcem.comuni-muenchen.de However, the principles of these reactions, which typically involve an oxidative addition of an organic halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination, provide a framework for understanding how triphenylgermanium compounds could potentially participate in similar transformations. libretexts.org The development of new catalytic systems, including those using nickel, has expanded the scope of cross-coupling to include a wider range of electrophiles and organometallic partners. nih.govrsc.org

Research has shown that related organogermanium compounds can be synthesized through reactions that share mechanistic features with cross-coupling. For instance, the reaction of germanium tetrachloride with Grignard reagents like phenylmagnesium bromide is a standard method for creating Ge-C bonds, leading to compounds such as triphenylgermanium bromide. google.com This highlights the utility of organomagnesium reagents in forming germanium-carbon bonds, a key step in many cross-coupling paradigms.

Triphenylgermanium derivatives readily undergo insertion reactions with unsaturated substrates. These reactions typically involve the addition of a multiply bonded molecule across a metal-element bond.

Isocyanates: Triphenylgermanium compounds, such as triphenylgermanium pentachlorophenoxide, react with phenylisocyanate. The isocyanate inserts into the Ge-O bond, leading to the formation of a carbamate (B1207046) derivative. asianpubs.org Quantum-chemical calculations have been employed to understand the thermodynamics of such insertion reactions. researchgate.net In some cases, the reaction of this compound with other reagents can form intermediates that then react with isocyanates. ethz.ch

Carbon Disulfide: Similar to isocyanates, carbon disulfide can insert into germanium-element bonds. For example, it reacts with triphenylgermanium pentachlorophenoxide. asianpubs.org Reactions involving the insertion of carbon disulfide into metal-ligand bonds can lead to the formation of dithioformate derivatives. researchgate.net

Sulfur Dioxide: Sulfur dioxide is another substrate capable of inserting into triphenylgermanium compounds. For instance, it readily reacts with triphenylgermanium pentachlorophenoxide to yield a sulfite (B76179) product. asianpubs.org The insertion of sulfur dioxide into metal-carbon bonds is a known reaction pathway for forming S-bound sulfinates. lehigh.edu Such reactions are often irreversible and can lead to the formation of stable, often four-membered, ring structures. scholaris.caethernet.edu.et

A summary of representative insertion reactions is presented below:

| Reactant with Triphenylgermanium Derivative | Unsaturated Substrate | Product Type | Reference |

| Triphenylgermanium pentachlorophenoxide | Phenylisocyanate | Carbamate | asianpubs.org |

| Triphenylgermanium pentachlorophenoxide | Carbon Disulfide | Dithiocarbonate | asianpubs.org |

| Triphenylgermanium pentachlorophenoxide | Sulfur Dioxide | Sulfite | asianpubs.org |

The formation of germanium-carbon (Ge-C) bonds is a fundamental transformation in organogermanium chemistry, and this compound is a key starting material for these reactions. smolecule.com A primary method for achieving this is through the reaction of this compound with more reactive organometallic reagents.

Organolithium and Grignard Reagents: Alkyllithium and Grignard (organomagnesium) reagents are powerful nucleophiles capable of displacing the chloride from this compound to form a new Ge-C bond. msu.edu For example, reacting this compound with an appropriate organolithium or Grignard reagent allows for the introduction of various alkyl or aryl groups onto the germanium center. tcd.ieyoutube.com The synthesis of triphenylgermanium heterocyclic carboxylates has been achieved by reacting this compound with sodium heterocyclic carboxylates. researchgate.netresearchgate.net

Other Organometallic Reagents: Besides organolithium and Grignard reagents, other organometallics can be used. For instance, the reaction of bis(pyrazol-1-yl)methyllithium with triphenylgermanium bromide results in the formation of a new Ge-C bond. acs.org

These reactions are essential for synthesizing a wide array of organogermanium compounds with tailored electronic and steric properties.

Insertion Reactions (e.g., with Unsaturated Substrates like Isocyanates, Carbon Disulfide, Sulfur Dioxide)

Mechanistic Pathways of this compound Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The reactivity of organometallic compounds is governed by both kinetic and thermodynamic factors. tcd.ie

Kinetics: The rate at which reactions of this compound proceed can be influenced by various factors, including temperature, solvent, and the nature of the reactants. researchgate.net Kinetic studies, which may involve monitoring reaction progress over time using techniques like NMR spectroscopy, can provide insights into the reaction mechanism, such as the identification of rate-determining steps and the influence of intermediates. ethz.chnormalesup.org For example, the kinetics of insertion reactions can be complex, and in some cases, the formation of intermediates can be observed and studied.

Many reactions of this compound proceed through one or more reactive intermediates. The nature of these intermediates can significantly influence the course of the reaction.

Carbene Intermediates: In some reactions, the decomposition of a reactant can lead to the formation of carbene intermediates, which are highly reactive species that can undergo subsequent reactions such as dimerization. researchgate.net

Anionic Species: Reactions involving strong bases or nucleophiles can generate anionic intermediates. For example, the reaction of Na(OCP) with this compound involves anionic species and can lead to the formation of phosphaketenes. ethz.ch

Coordination Complexes: In reactions involving transition metals, coordination complexes of triphenylgermanium species with the metal center are key intermediates. The structure and reactivity of these complexes dictate the outcome of the reaction. For instance, in cross-coupling reactions, an oxidative addition of a substrate to a metal catalyst forms a metal-halide intermediate. nih.gov The interaction of chloride ions can influence the structure and reactivity of palladium-allyl intermediates in catalytic allylic substitutions. normalesup.org

The identification and characterization of these transient species, often through a combination of spectroscopic techniques and computational modeling, are essential for a complete understanding of the reaction mechanism.

Regioselectivity and Stereoselectivity Studies

The regioselectivity and stereoselectivity of reactions involving this compound, and its common derivative triphenylgermanium hydride (Ph₃GeH), are critical aspects that determine the structure of the final products. These selectivities are profoundly influenced by factors such as the substrate's electronic and steric properties, the catalyst employed, and the reaction conditions. Mechanistic investigations have centered largely on the hydrogermylation of carbon-carbon multiple bonds, a reaction that presents significant challenges in controlling the formation of specific constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity).

Hydrogermylation of Alkynes

The addition of a Ge-H bond across an alkyne can, in principle, yield multiple isomers. For terminal alkynes, the addition can be either Markovnikov (geminal, α-isomer) or anti-Markovnikov (vicinal, β-isomer). Furthermore, the addition to the β-position can result in either E or Z stereoisomers. The control of these outcomes is a central theme in the study of triphenylgermanium hydride's reactivity.

Research has shown that the reaction mechanism for Ph₃GeH can differ from that of trialkylgermanium hydrides. chemrxiv.org Triphenylgermanium hydride is more prone to forming radicals, which can lead to poor selectivity under certain conditions. chemrxiv.org For instance, in cobalt-catalyzed hydrogermylation of terminal alkynes like 1-decyne (B165119) and phenylacetylene, using Ph₃GeH resulted in only moderate yields and low selectivity. chemrxiv.org It has been suggested that Lewis acids can promote the formation of germyl (B1233479) radicals from Ph₃GeH, yielding a mix of Z-β and E-β isomers, with the product ratio being dependent on the reaction temperature. chemrxiv.org

However, high levels of selectivity can be achieved through careful selection of catalysts and substrates.

Substrate-Controlled Selectivity

The inherent properties of the substrate can direct the regiochemical outcome of the hydrogermylation. In a notable example, the hydrogermylation of a fluorinated internal alkyne using triphenylgermanium hydride in various solvents demonstrated complete α-regioselectivity. thieme-connect.com This highlights how strong electronic effects within the substrate can override typical reactivity patterns to yield a single regioisomer.

Catalyst-Controlled Selectivity

Transition metal catalysts offer a powerful tool for steering the regio- and stereoselectivity of hydrogermylation. The nature of the metal center and its ligand sphere are crucial determinants of the reaction's outcome.

Ruthenium Catalysis: For internal alkynes bearing a protic functional group (like -OH), a catalyst system based on a ruthenium-chloride bond, such as [Cp*RuCl], can achieve high regioselectivity. nih.gov Mechanistic studies suggest that the polarized Ru-Cl bond engages in hydrogen bonding with the substrate's protic group. This interaction serves to "lock" the alkyne into a specific orientation within the catalyst's coordination sphere, directing the addition of the triphenylgermyl group to the alkyne carbon atom closest to the functional group. nih.gov This represents a sophisticated strategy where interligand interactions within the transition state dictate the reaction's regiochemistry. nih.gov

Palladium Catalysis: Palladium complexes have been successfully employed in the regiodivergent hydrogermylation of ynamides using triphenylgermanium hydride. thieme-connect.com In such systems, the regiochemical outcome can be inverted simply by changing the ligand on the palladium catalyst, allowing for selective synthesis of different constitutional isomers from the same starting materials. thieme-connect.com

The following table summarizes research findings on the selectivity of hydrogermylation reactions involving triphenylgermyl species.

| Alkyne Substrate | Germanium Reagent | Catalyst/Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| Fluorinated Internal Alkyne | Triphenylgermanium hydride | Various solvents (e.g., Benzene, THF) | Complete α-regioselectivity | thieme-connect.com |

| 1-Decyne | Triphenylgermanium hydride | Co₂(CO)₈ | Poor selectivity, moderate yield | chemrxiv.org |

| Phenylacetylene | Triphenylgermanium hydride | Co₂(CO)₈ | Poor selectivity, moderate yield | chemrxiv.org |

| Internal Alkyne with Protic Group | R₃GeH (e.g., Ph₃GeH) | [Cp*RuCl]-based catalyst | High regioselectivity; Ge added to carbon proximal to protic group | nih.gov |

| Ynamides | Triphenylgermanium hydride | Pd-catalyst with varying ligands | Regiodivergent outcome controlled by ligand choice | thieme-connect.com |

The ability to control the regioselectivity and stereoselectivity in reactions of this compound and its derivatives is essential for their application in targeted organic synthesis. While radical pathways can lead to mixtures of products, modern catalytic methods, leveraging specific substrate-catalyst interactions or tunable ligand effects, have enabled remarkable levels of control, providing access to specific isomers that would be difficult to obtain otherwise. nih.govthieme-connect.com

Coordination Chemistry of Triphenylgermanium Systems

Ligand Exchange and Derivatization from Triphenylgermanium Chloride

This compound, (C₆H₅)₃GeCl, is a pivotal precursor in organogermanium chemistry, primarily due to the labile nature of its germanium-chlorine (Ge-Cl) bond. This reactivity allows for straightforward ligand exchange reactions, where the chloride anion is substituted by other ligands to form a variety of derivatives. A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with different ones. libretexts.orgchemguide.co.uk The process is a fundamental route for synthesizing new compounds and modifying the chemical properties of the central metal or metalloid atom.

The derivatization of this compound is typically achieved by reacting it with nucleophilic reagents. These reactions facilitate the formation of new covalent bonds between the germanium atom and atoms such as oxygen, sulfur, or nitrogen. For instance, reacting this compound with alkali metal salts of organic acids (RCOOM) or thiols (RSM) results in the displacement of the chloride ion and the formation of triphenylgermanium carboxylates ((C₆H₅)₃GeOCOR) and thiolates ((C₆H₅)₃GeSR), respectively.

This capacity for derivatization makes this compound a versatile starting material for creating a wide array of organogermanium compounds. By carefully selecting the incoming ligand, researchers can tune the electronic and steric properties of the resulting molecule, influencing its structure, stability, and reactivity. This strategy is central to exploring the coordination chemistry of germanium and developing new materials. smolecule.com

Synthesis and Characterization of Triphenylgermanium Complexes

The triphenylgermanium moiety, [ (C₆H₅)₃Ge]⁺, can coordinate with a wide variety of ligands, leading to the formation of stable complexes. The synthesis of these complexes often starts from this compound, leveraging the ligand exchange reactions discussed previously.

This compound reacts with various chelating agents to form complexes where the ligand binds to the germanium center in either a monodentate or polydentate fashion. Monodentate ligands bind to the central atom through a single donor atom, whereas polydentate ligands bind through two or more donor atoms. purdue.edumdpi.com

An important class of such complexes is the triphenylgermanium dithiocarbamates. These are synthesized by reacting this compound with sodium salts of dithiocarbamic acids. researchgate.net Similarly, reactions with heterocyclic carboxylates yield triphenylgermanium heterocyclic carboxylate complexes. orientjchem.orgresearchgate.net Spectroscopic studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), are crucial for characterizing these compounds and determining the coordination mode of the ligands. For example, in a series of triphenylgermanium heterocyclic carboxylates, it was demonstrated that the carboxyl groups act as bidentate ligands. orientjchem.org In contrast, studies on certain triphenylgermanium dithiocarbamates have shown the dithiocarbamate (B8719985) groups behaving as monodentate ligands. researchgate.net

Table 1: Examples of Triphenylgermanium Complexes with Monodentate and Bidentate Ligands

| Precursor | Reactant/Ligand Type | Resulting Complex Type | Ligand Coordination Mode | Source(s) |

| This compound | Sodium dithiocarbamates | Triphenylgermanium dithiocarbamates | Monodentate | researchgate.net |

| This compound | Heterocyclic carboxylic acids | Triphenylgermanium heterocyclic carboxylates | Bidentate | orientjchem.orgresearchgate.net |

The synthesis of heterobimetallic complexes, which contain two different metal centers, is a significant area of inorganic and organometallic chemistry. nih.govmdpi.com These systems are of interest for their potential in catalysis and materials science, where cooperative effects between the different metals can lead to novel reactivity. Triphenylgermanium derivatives can be incorporated into such structures, forming direct metal-germanium bonds.

One strategy to create these systems involves preparing a triphenylgermanium-containing ligand that can then coordinate to a second, different metal center. Alternatively, a triphenylgermanium unit can be directly bonded to another metal. An example of a heterobimetallic compound involving germanium and tin has been reported through the synthesis of triorganotin carboxylates containing a triphenylgermanium moiety. paperpublications.org In one specific instance, the structure of (PhC(CH₃)₂CH₂)₃SnO₂CCH₂(o-C₆H₄Cl)GePh₃ was determined by X-ray diffraction, confirming the presence of both tin and germanium within the same molecule, although not directly bonded. paperpublications.org The stepwise assembly of different metal fragments onto a single molecular scaffold is a key strategy for producing discrete heterobimetallic complexes. nih.govrsc.org

Table 2: Example of a Heterobimetallic System Incorporating a Triphenylgermanium Moiety

| Compound Class | Specific Example | Metal Centers | Key Structural Feature | Source(s) |

| Organotin carboxylate containing germanium | (PhC(CH₃)₂CH₂)₃SnO₂CCH₂(o-C₆H₄Cl)GePh₃ | Tin (Sn), Germanium (Ge) | A triorganotin group and a triphenylgermyl group linked by a carboxylate bridge | paperpublications.org |

Catalytic Applications of Triphenylgermanium Chloride and Its Derivatives

Precursor in Homogeneous Catalysis

In homogeneous catalysis, reactions occur in a single phase, typically a liquid solution. britannica.com This allows for high selectivity and activity due to the well-defined nature of the molecular catalyst. rsc.org Triphenylgermanium chloride and its derivatives are utilized as precursors to create these soluble, active catalysts for several important classes of chemical reactions. chemimpex.com

This compound serves as a catalyst or precatalyst in various organic reactions, often owing to the Lewis acidic nature of the germanium center or its ability to stabilize transition states. smolecule.com It is a fundamental building block for synthesizing other organogermanium compounds that are employed in more complex transformations. smolecule.com

One notable example involves the chemistry of the 2-phosphaethynolate anion ([PCO]⁻). This anion can be used with this compound to form a phosphaketene, Ph₃GePCO. scholaris.ca This derivative, in turn, is a key intermediate in the synthesis of other valuable phosphorus-containing molecules like formylphosphines and diphosphaureas, showcasing the role of the triphenylgermanium group in facilitating these transformations. scholaris.ca

The table below summarizes representative organic reactions involving this compound derivatives.

| Reaction Type | Catalyst/Precursor | Role of Germanium Compound | Resulting Products |

| Phosphaketene Chemistry | This compound | Precursor to Ph₃GePCO intermediate | Formylphosphines, Diphosphaureas |

This table is generated based on data from the text.

Germanium-based catalysts derived from precursors like this compound are effective in mediating polymerization reactions. smolecule.com These catalysts can offer control over the polymerization of various monomers, leading to the development of new polymeric materials with specific, tailored properties. smolecule.com The versatility of this compound allows for the synthesis of novel organogermanes which can be used to create polymers with enhanced electronic or material properties. chemimpex.com

Derivatives of this compound have been studied in the context of topochemical polymerization, where the reaction is controlled by the crystal lattice of the monomer. jlu.edu.cn Furthermore, the broader field of switchable polymerization catalysis, which uses a single catalyst to selectively polymerize different monomers from a mixture, represents a promising area for the application of advanced catalysts that could potentially be derived from germanium precursors. nih.gov Such catalysts must be highly selective and avoid side-reactions, a standard that new germanium-based systems would need to meet. nih.gov

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a fundamental process in organic synthesis and silicone chemistry. smolecule.com Germanium-based catalysts can facilitate this reaction. smolecule.com While the field is often dominated by precious metal catalysts, systems based on more abundant elements are of growing interest. This compound can act as a precursor for such catalysts. smolecule.comresearchgate.net For instance, N-heterocyclic carbene (NHC)–copper(I) complexes are known to be highly efficient catalysts for the hydrosilylation of carbonyl compounds, providing a model for how germanium-based systems could be designed and utilized. beilstein-journals.org The catalytic cycle would likely involve the germanium center activating the Si-H bond and coordinating the unsaturated substrate.

Polymerization Reactions

Role in Heterogeneous Catalysis Development

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. rsc.org These systems are advantageous for industrial processes due to the ease of separating the catalyst from the product, allowing for recycling and continuous operation. rsc.orgtopsoe.com this compound is a key precursor for creating solid germanium-based catalytic materials, including nanoparticles and surface-supported systems. smolecule.com

This compound is frequently used as a molecular precursor for the bottom-up synthesis of germanium nanomaterials with potential catalytic applications. smolecule.com By controlling reaction conditions, it can be used to create germanium nanocrystals and nanowires. smolecule.com These nanostructures have a high surface-area-to-volume ratio, which is beneficial for catalysis.

One specific method involves the reaction of this compound with sulfur in a high-boiling-point solvent like hexadecylamine (B48584) at 300 °C. nih.gov This process yields 8 nm germanium nanocrystals which subsequently self-assemble into larger, 60 nm nanoclusters. nih.gov These nanoclusters are composed of pure germanium with a diamond crystal structure, demonstrating a viable route from a molecular precursor to a well-defined nanomaterial. nih.gov Colloidal synthesis approaches provide another pathway to germanium nanoparticles from this compound, offering flexibility in controlling particle size and surface chemistry. researchgate.net

The following table details the synthesis of germanium nanomaterials from this compound.

| Precursor | Reagents & Conditions | Synthesized Material | Size |

| This compound | Sulfur, Hexadecylamine, 300 °C | Germanium nanocrystals | 8 nm |

| This compound | Sulfur, Hexadecylamine, 300 °C | Self-assembled germanium nanoclusters | 60 nm |

This table is generated based on data from the text. nih.gov

A key strategy in modern catalyst design is to bridge the gap between homogeneous and heterogeneous catalysis by anchoring well-defined molecular catalysts onto a solid support. rsc.orgosti.gov This approach, often termed Surface Organometallic Chemistry (SOMC), aims to combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. osti.gov

This compound is an ideal candidate for this approach. It can be reacted with the surface of a support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), which possess surface hydroxyl (-OH) groups. The reaction would graft a triphenylgermanium moiety onto the support, creating a single-site catalyst. These supported catalysts can feature fully exposed clusters, maximizing atom utilization and offering diverse surface sites for reactions. nih.gov While specific studies detailing the catalytic activity of this compound supported on surfaces are emerging, the principles are well-established with other metals. For example, copper catalysts have been successfully supported on materials like silica gel and graphitic carbon nitride (g-C₃N₄) for use in cycloaddition reactions, providing a blueprint for the development of supported germanium systems. mdpi.com The design of such catalysts allows for precise control over the active site's environment, which is crucial for optimizing catalytic performance. rsc.org

Advanced Materials Science Applications Derived from Triphenylgermanium Chloride

Precursor for Germanium Thin Films

Triphenylgermanium chloride is utilized as a precursor for creating thin films of germanium, which are integral to various electronic and optoelectronic devices due to their semiconducting nature. smolecule.com

Chemical Vapor Deposition (CVD) is a primary method for producing germanium thin films from organogermanium precursors. smolecule.comresearchgate.net In this process, a volatile precursor like this compound is introduced into a reaction chamber where it decomposes at elevated temperatures. This decomposition process deposits a thin, uniform layer of germanium onto a substrate material. smolecule.com The properties of the resulting film can be tailored by controlling the deposition conditions. These germanium films have potential applications in the manufacturing of transistors, solar cells, and other optical materials. smolecule.comamericanelements.com While various organogermanium compounds can be used for CVD, the use of a solid precursor like this compound offers specific advantages in handling and stability compared to gaseous precursors like germane (B1219785) (GeH₄). ias.ac.inchemimpex.com

Synthesis of Germanium Nanostructures

The compound is a key starting material for the bottom-up synthesis of germanium nanostructures. By carefully manipulating reaction conditions, this compound can be used to create germanium nanocrystals and nanowires, which exhibit unique size-dependent properties. smolecule.com

Detailed research has demonstrated the successful synthesis of germanium nanocrystals from this compound. In one solution-phase method, the compound is reacted at high temperatures (300 °C) in the presence of sulfur and a surfactant/solvent like hexadecylamine (B48584). nih.gov This process yields 8 nm germanium nanocrystals which then self-assemble into larger, uniform 60 nm nanoclusters. nih.gov Electron diffraction studies confirm that these nanoclusters possess a diamond germanium crystal structure and are composed of high-purity germanium. nih.gov The ability to produce such nanostructures opens up potential applications in catalysis and bioimaging. smolecule.com Similarly, one-dimensional nanostructures like germanium nanowires can also be synthesized, often through catalyst-assisted growth methods where the precursor is thermally decomposed. smolecule.compkusz.edu.cnpdeaamcollege.edu.in

| Parameter | Description | Reference |

| Precursor | This compound | nih.gov |

| Synthesis Method | Solution-phase reaction with sulfur | nih.gov |

| Temperature | 300 °C | nih.gov |

| Surfactant/Solvent | Hexadecylamine | nih.gov |

| Initial Product | 8 nm Germanium Nanocrystals | nih.gov |

| Final Product | 60 nm self-assembled Germanium Nanoclusters | nih.gov |

| Crystal Structure | Diamond Germanium | nih.gov |

Development of Germanium-Based Semiconductors

This compound is a valuable compound in the development of germanium-based semiconductor materials. smolecule.comchemimpex.com Germanium is a semiconductor with a smaller bandgap and higher charge carrier mobility compared to silicon, making it attractive for high-performance electronic devices. ias.ac.innih.gov The use of organometallic precursors like this compound allows for the controlled introduction of germanium into various material matrices. chemimpex.com This facilitates the production of specialized semiconductors critical for advanced electronics. americanelements.comchemimpex.com

Polymer and Organogermanium Polymer Development

The reactivity of this compound makes it a foundational substance for the synthesis of organogermanium polymers. These materials are explored for their unique electronic and optical properties. smolecule.comchemimpex.com The compound can serve as a starting point for creating other organogermanium molecules which are then used as monomers for polymerization. chemimpex.com Furthermore, this compound can be a source for germanium-based catalysts used in the controlled polymerization of various monomers, leading to new polymeric materials. smolecule.com Research into organometallic polymers, such as polygermanes, has shown that they can exhibit semiconducting properties, particularly when doped. paperpublications.org The development of these polymers from precursors like this compound is a key area of innovation in materials science. chemimpex.com

Biological Activity and Molecular Interaction Research

Cytotoxic Effects on Human Tumor Cell Lines

Triphenylgermanium chloride has been investigated for its cytotoxic effects against various human tumor cell lines. smolecule.com While some research indicates potential applications in cancer therapy due to these effects, other studies provide a more nuanced picture, showing that its activity can be highly dependent on the specific cell line. smolecule.comnih.gov

The impact of this compound on the proliferation and viability of cancer cells has yielded varied results. While it is generally considered to have cytotoxic potential, specific studies have shown a lack of direct growth inhibition in certain cancer models. smolecule.comnih.gov For instance, research on the triple-negative breast cancer cell line MDA-MB-231 found that this compound did not inhibit cellular growth. nih.govresearchgate.netresearchgate.net This is in contrast to organotin compounds, such as tributyltin and triphenyltin (B1233371) derivatives, which were shown to be highly cytotoxic in the same study. nih.gov

The mechanism of action for this compound's biological effects may involve interference with specific cellular processes, although the exact pathways are not yet fully understood. smolecule.com A notable finding is the compound's ability to reduce the migration of MDA-MB-231 breast cancer cells, an effect observed even in the absence of direct cytotoxicity. nih.govnih.gov This suggests that this compound may interfere with the cellular machinery responsible for cell movement.

Inhibition of Cellular Proliferation and Viability

Interactions with Biological Macromolecules

The organometallic nature of this compound facilitates distinct interactions with biological molecules, which may underpin its observed biological activities. smolecule.com

Studies indicate that this compound can form complexes with proteins. smolecule.com Such interactions have the potential to alter the activity or stability of these macromolecules, which could, in turn, affect their cellular function. smolecule.com The specific protein targets and the functional consequences of these complex formations are areas for further investigation.

Interactions between this compound and nucleic acids have also been reported. smolecule.com These findings suggest potential applications or implications for molecular biology and gene therapy, although the precise nature and consequences of these interactions require more detailed research. smolecule.com

Complex Formation with Proteins and Impact on Activity/Stability

Broader Biological System Studies

Beyond its effects on human cancer cells, this compound has been used as a precursor in the synthesis of other organogermanium complexes with a range of biological activities. For example, complexes derived from the reaction of this compound with dithiocarbamates have demonstrated antitumor properties in vitro. jlu.edu.cn Furthermore, other synthesized triphenyl germanium(IV) chelates have been screened for their biological potency, revealing antifungal, antibacterial, and nematicidal activities. researchgate.net These studies highlight the versatility of the triphenylgermanium moiety in developing new biologically active compounds.

Spectroscopic Characterization and Structural Elucidation of Triphenylgermanium Chloride and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. uni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided there is a change in the dipole moment. uni-siegen.denih.gov Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule, particularly for symmetric vibrations and non-polar bonds. nih.govspectroscopyonline.com

For triphenylgermanium chloride, the IR and Raman spectra are characterized by several key vibrational modes. The Ge-Cl stretching vibration is a crucial diagnostic peak. In related organogermanium chlorides, this stretching frequency is typically observed in the low-frequency region of the spectrum. royalsocietypublishing.org The phenyl groups attached to the germanium atom give rise to a series of characteristic bands. These include the C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the phenyl rings are observed in the 1600-1400 cm⁻¹ range. Additionally, the Ge-C stretching vibrations can be identified, providing direct evidence of the bond between the germanium atom and the phenyl rings. nih.gov In some organogermanium compounds, the Ge-C stretching frequency is found at about 550 cm⁻¹. nih.gov The Ge-O stretching in related compounds is observed between 800-900 cm⁻¹. nih.gov

The complementary nature of IR and Raman spectroscopy is particularly advantageous. nih.gov While some vibrations may be weak or inactive in the IR spectrum, they can be strong and easily observable in the Raman spectrum, and vice versa. spectroscopyonline.com This allows for a more complete vibrational analysis and a more confident assignment of functional groups.

A summary of typical vibrational frequencies for triphenylgermanium compounds is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aromatic C-C | Stretching | 1600-1400 | IR, Raman |

| Ge-C | Stretching | ~550 | IR, Raman |

| Ge-Cl | Stretching | Low-frequency region | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of molecules in solution. cas.org Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework. organicchemistrydata.orgpressbooks.pub

In the ¹H NMR spectrum of this compound, the protons on the phenyl rings give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. researchgate.net The exact chemical shifts and multiplicity of these signals can provide information about the substitution pattern and the electronic environment of the phenyl groups. The integration of these signals corresponds to the number of protons, which for the three phenyl groups should integrate to 15 protons. pressbooks.pub

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl rings will show distinct signals in the aromatic region of the spectrum, generally between 120 and 150 ppm. mdpi.com The number of signals can indicate the symmetry of the molecule. For this compound, one would expect to see four distinct signals for the phenyl carbons (ipso, ortho, meta, and para), assuming free rotation of the phenyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the germanium and chlorine atoms. researchgate.net

The table below summarizes typical NMR data for triphenylgermanium derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Aromatic Carbons | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. upce.czlibretexts.org In a typical mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu

For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the entire molecule (C₁₈H₁₅ClGe). nih.gov The molecular weight of this compound is approximately 339.40 g/mol . scbt.com Due to the presence of naturally occurring isotopes of germanium and chlorine, the molecular ion peak will appear as a cluster of peaks reflecting the isotopic distribution. msu.edu

Electron impact (EI) ionization, a common technique, often leads to the fragmentation of the molecular ion. libretexts.org The fragmentation pattern of this compound can be complex, but some characteristic fragmentation pathways can be predicted. Common fragment ions may result from the loss of a chlorine atom, a phenyl group, or combinations of these. The analysis of these fragment ions helps to confirm the structure of the parent molecule. upce.czmsu.edu

A table of expected major ions in the mass spectrum of this compound is provided below.

| Ion | Formula | Description |

| [M]⁺ | [C₁₈H₁₅ClGe]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₁₈H₁₅Ge]⁺ | Loss of a chlorine atom |

| [M-Ph]⁺ | [C₁₂H₁₀ClGe]⁺ | Loss of a phenyl group |

| [GePh₃]⁺ | [C₁₈H₁₅Ge]⁺ | Triphenylgermyl cation |

| [GePh₂Cl]⁺ | [C₁₂H₁₀ClGe]⁺ | Diphenylgermanium chloride cation |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has been determined, revealing important details about its solid-state conformation. paperpublications.org These studies confirm the basic connectivity of the molecule, with the germanium atom bonded to three phenyl groups and one chlorine atom.

In this compound and its derivatives, the germanium atom is typically found in a tetrahedral coordination environment. paperpublications.org This geometry arises from the sp³ hybridization of the germanium atom, which forms four single bonds to the surrounding atoms. The bond angles around the germanium atom are expected to be close to the ideal tetrahedral angle of 109.5 degrees, although distortions from this ideal geometry are common due to the steric bulk of the phenyl groups and the nature of the fourth substituent. mdpi.com In many organogermanium compounds, the geometry around the germanium atom is described as a distorted tetrahedron. mdpi.com In some derivatives, particularly those with bidentate ligands, the coordination number of germanium can increase to five, adopting a trigonal bipyramidal geometry. researchgate.net

The way in which individual molecules of this compound pack together in the crystal is determined by a variety of intermolecular interactions. mdpi.comrsc.org While this compound itself does not have strong hydrogen bond donors, weak intermolecular interactions such as van der Waals forces and dipole-dipole interactions play a significant role in the crystal packing. The phenyl rings can also participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. researchgate.net In derivatives of triphenylgermanium, where other functional groups are present, stronger intermolecular interactions like hydrogen bonding can dictate the crystal packing. For example, in triphenylgermanium hydroperoxides, double hydrogen bonding motifs between hydroperoxo ligands have been observed. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the crystalline material. mdpi.com

Computational and Theoretical Chemistry Studies on Triphenylgermanium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It has been applied to study various aspects of triphenylgermanium systems.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.net For triphenylgermanium chloride, these calculations can predict bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. The geometry optimization is performed by finding the minimum energy conformation of the molecule. uctm.edu Different basis sets, such as 6-311+G(d,p) and AUG-CC-PVTZ, can be used in these calculations to achieve varying levels of accuracy. uctm.edu

| Parameter | Value |

| Ge-Cl Bond Length (Å) | Value |

| Ge-C Bond Length (Å) | Value |

| C-Ge-C Bond Angle (°) | Value |

| Cl-Ge-C Bond Angle (°) | Value |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. sapub.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.comwuxibiology.com A smaller HOMO-LUMO gap generally suggests higher reactivity. sapub.org For instance, in the context of dye-sensitized solar cells, the LUMO level is critical for efficient electron injection into the semiconductor's conduction band. researchgate.net

Analysis of the HOMO and LUMO can reveal the sites within the molecule that are most likely to be involved in electron donation and acceptance during a chemical reaction. wuxibiology.com This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Geometry Optimization

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ims.ac.jpnih.gov

For reactions involving this compound, computational modeling can be used to:

Identify the structures of transition states. ims.ac.jp

Calculate the activation energy of the reaction.

Understand the step-by-step mechanism of complex reactions.

Techniques like the Reaction Path Hamiltonian (RPH) model can be used to study the dynamics of a chemical reaction by following the species along the reaction path. smu.edu This approach can provide detailed insights into how energy is distributed among the products of a reaction. nih.gov

Energetic Studies of Chemical Bonds and Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical methods can be used to calculate the strength of chemical bonds and the energy of intermolecular interactions. The bond dissociation energy, which is the energy required to break a specific bond, is a fundamental measure of bond strength. libretexts.org DFT calculations have been used to estimate the energies of various types of bonds, including those in organogermanium compounds. researchgate.net

In addition to covalent bonds, non-covalent interactions like hydrogen bonds can play a significant role in the structure and reactivity of molecular systems. researchgate.netresearchgate.net For example, DFT calculations have been used to estimate the energy of hydroperoxo double hydrogen bonds in germanium complexes, with values around 63.6 and 65 kJ mol⁻¹. researchgate.net These calculations help in understanding the stability of such complexes and their reactivity.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure of a compound. uochb.czaps.org This is particularly useful for identifying and characterizing new or unstable species.

For this compound and its derivatives, theoretical calculations can predict various types of spectra, including:

Infrared (IR) and Raman spectra: These spectra are related to the vibrational modes of the molecule. Calculations can predict the frequencies and intensities of these vibrations. aps.org

Nuclear Magnetic Resonance (NMR) spectra: NMR spectroscopy is a powerful tool for structure elucidation. Machine learning and AI-driven methods are becoming increasingly important for the accurate prediction of NMR chemical shifts. conicet.gov.ararxiv.org

UV-Vis spectra: These spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the wavelengths and intensities of these absorptions, which are related to the HOMO-LUMO gap. sapub.org

The comparison of predicted and experimental spectra can provide strong evidence for the proposed structure of a molecule and can help in the interpretation of complex experimental data. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Triphenylgermanium-Based Reagents

The reactivity of the germanium-chlorine bond in triphenylgermanium chloride allows for its derivatization into a wide array of novel reagents with tailored functionalities. chemimpex.com Scientists are leveraging this reactivity to synthesize new organogermanium compounds with potential applications in organic synthesis and beyond.

One promising area of research is the synthesis of triphenylgermanium dithiocarbamates. These compounds, prepared by reacting this compound with dithiocarbamates, have shown potential antitumor activities in vitro. jlu.edu.cn Similarly, the reaction of this compound with alkynyl phosphates has yielded triphenylgermanium alkynyl phosphonates, a class of compounds with complex structural features. researchgate.net

Furthermore, researchers are exploring the synthesis of germanium(IV) derivatives of biologically active ligands. For instance, this compound has been reacted with ligands such as 3-(2-methyl-2,3-dihydro-benzthiazo-2-yl)-chromen-2-one and N′-[1-2-oxo-2H-chrome-3yl-ethylidene]-hydrazinecarbodithionic acid benzyl (B1604629) ester to create new complexes. researchgate.net These new compounds are being investigated for their potential antimicrobial and pesticidal activities. researchgate.net

The development of these novel reagents is not limited to small molecules. This compound also serves as a precursor for the synthesis of more complex structures, such as benzoylselanyl-triphenylgermyl, which has potential applications in materials science and biological research. evitachem.com

Table 1: Examples of Novel Reagents Derived from this compound

| Reagent Class | Precursors | Potential Applications |

| Triphenylgermanium dithiocarbamates | This compound, Dithiocarbamates | Antitumor agents jlu.edu.cn |

| Triphenylgermanium alkynyl phosphonates | This compound, Alkynyl phosphates | Complex organometallic structures researchgate.net |

| Germanium(IV) chromen-2-one derivatives | This compound, Chromen-2-one based ligands | Antimicrobial and pesticidal agents researchgate.net |

| Benzoylselanyl-triphenylgermyl | This compound, Benzoylselenol | Materials science, Biological research evitachem.com |

Exploration of this compound in Green Chemistry Applications

In an era of increasing environmental consciousness, the development of sustainable chemical processes is paramount. This compound is being investigated for its potential role in green chemistry, particularly as a catalyst and in solvent-free synthesis methods.

Recent advancements have explored the use of solvent-free conditions for the synthesis of this compound itself, which can enhance yield and reduce environmental impact. smolecule.com The compound's ability to act as a catalyst in various organic reactions is also a key area of interest. smolecule.com Germanium-based catalysts, for which this compound can be a precursor, have shown activity in polymerization and hydrosilylation reactions. smolecule.com

The exploration of microwave-assisted synthesis is another avenue where this compound is finding application. scispace.com Microwave heating offers several advantages over conventional heating methods, including faster reaction times, higher yields, and reduced energy consumption. ajchem-a.com The synthesis of various organic and inorganic compounds, including germanium derivatives, has been successfully achieved using this technique. researchgate.netorientjchem.org

Integration with Advanced Synthetic Techniques

The versatility of this compound is further enhanced when combined with advanced synthetic methodologies. These techniques allow for greater control over reaction parameters, leading to the efficient synthesis of complex molecules.

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch reactor, offers precise control over temperature, pressure, and reaction time. While specific research on this compound in flow chemistry is still emerging, the use of continuous flow reactors has been noted as a way to improve the efficiency and safety of producing related organogermanium compounds. researchgate.net

Microwave-assisted synthesis has already demonstrated its utility in reactions involving this compound. scispace.com This technique significantly accelerates reaction rates, often leading to cleaner products and higher yields in a fraction of the time required by conventional methods. biotage.co.jpanton-paar.com For example, the synthesis of germanium(IV) complexes from this compound has been successfully carried out using both conventional and microwave heating methods, with the latter offering a more efficient route. researchgate.net

Interdisciplinary Research with Biology and Materials Science

The unique properties of this compound make it a valuable tool in interdisciplinary research, bridging the gap between chemistry, biology, and materials science. usc.esharvard.eduucsb.edu